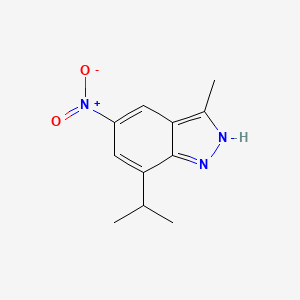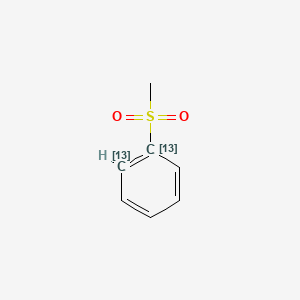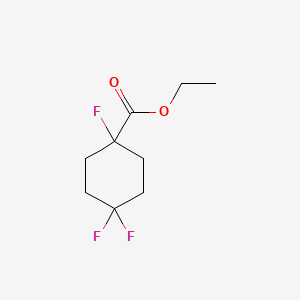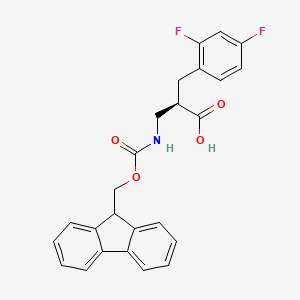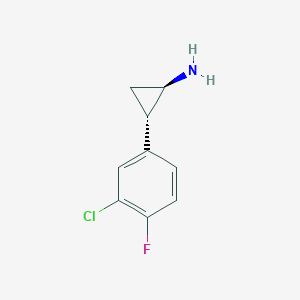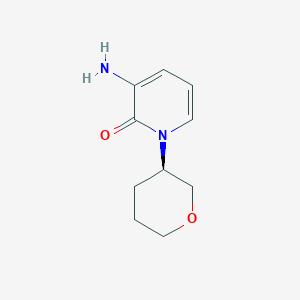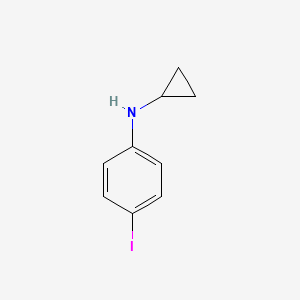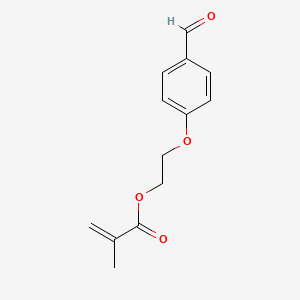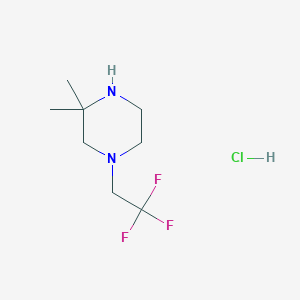
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of 3,3,3-trifluoro-2,2-dimethylpropionic acid in a metal-free decarboxylative trifluoromethylation reaction. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and offers high yield, wide substrate compatibility, and high atom economy .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
化学反应分析
Types of Reactions
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
科学研究应用
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and industrial processes due to its unique chemical properties.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: The base compound without the hydrochloride salt.
1,1-Dimethyl-2,2,2-trifluoroethyl substituted quinazolinones: Compounds with similar trifluoroethyl groups but different core structures.
Uniqueness
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is unique due to its specific combination of a piperazine core with a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H16ClF3N2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-7(2)5-13(4-3-12-7)6-8(9,10)11;/h12H,3-6H2,1-2H3;1H |
InChI 键 |
OMZKVJGUQAHQKC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1)CC(F)(F)F)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)
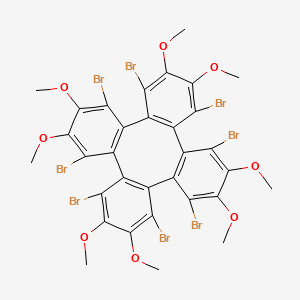
![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)

